molecular formula C18H27ClN2O4S B11349268 1-[(3-chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide

Cat. No.: B11349268
M. Wt: 402.9 g/mol
InChI Key: GSSBHURIBVBHDB-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C18H27ClN2O4S This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and an ethoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of (3-chlorophenyl)methanesulfonyl chloride with N-(3-ethoxypropyl)piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols .

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide
  • 1-[(2-Chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)-4-piperidine carboxamide

Uniqueness

1-[(3-Chlorophenyl)methanesulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and an ethoxypropyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H27ClN2O4S

Molecular Weight

402.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H27ClN2O4S/c1-2-25-12-4-9-20-18(22)16-7-10-21(11-8-16)26(23,24)14-15-5-3-6-17(19)13-15/h3,5-6,13,16H,2,4,7-12,14H2,1H3,(H,20,22)

InChI Key

GSSBHURIBVBHDB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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